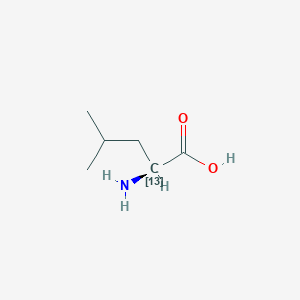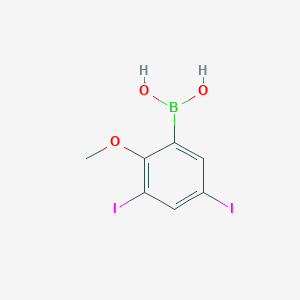
L-Leucine-2-13C
概要
説明
L-Leucine-2-13C is an isotopically labeled form of the essential amino acid, leucine. Isotopic labeling is a technique used in biochemistry and pharmacology to study the metabolic pathways of biological molecules. It is also used to study the biochemical and physiological effects of leucine, as well as its mechanism of action.
科学的研究の応用
Biosynthesis and Metabolism
Leucine in Sterol Biosynthesis : L-Leucine-2-13C is used to study sterol biosynthesis in organisms like Leishmania mexicana. It's shown to be incorporated intact into the sterol via the isoprenoid pathway, differing from the process in animals and plants (Ginger et al., 2001).
Leucine Metabolism in Cultured Cells : The metabolism of this compound in astroglial cells has been studied, revealing its rapid conversion and the generation of various metabolites, highlighting its role in brain energy metabolism (Bixel et al., 2004).
Protein Synthesis and Analysis
Protein Synthesis in Skin : this compound is used to explore protein synthesis in skin, with studies indicating a rapid incorporation of leucine into skin proteins (Doumit et al., 2005).
Stable Isotope Labeling in Cell Culture (SILAC) : this compound plays a significant role in SILAC, a method used for quantitative proteomics and measuring protein abundances in cell cultures (Ong et al., 2003).
NMR Spectroscopy in Proteins : Specific methyl labeling schemes using this compound extend the molecular size range for NMR spectroscopy applications in protein studies, particularly in larger proteins (Isaacson et al., 2007).
Nutritional and Metabolic Studies
Leucine in Nutrition and Metabolism : Leucine is vital in nutritional studies, influencing protein synthesis, and energy metabolism. This compound helps study its essential role in various metabolic pathways (Duan et al., 2015).
Placental Transport in Pregnancies : The placental transport of this compound is investigated to understand its role in normal and intrauterine growth-restricted pregnancies, indicating potential changes in amino acid transport in these conditions (Paolini et al., 2001).
作用機序
Target of Action
L-Leucine-2-13C is a carbon-13 labeled variant of L-Leucine . L-Leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolic regulation . The primary target of L-Leucine is the mammalian target of rapamycin (mTOR) signaling pathway . This pathway regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
Biochemical Pathways
The activation of the mTOR pathway by this compound affects several biochemical pathways. These include the PI3K/Akt pathway, which is involved in cell survival and growth, and the AMPK pathway, which is involved in energy homeostasis . Additionally, this compound can also influence the metabolism of other BCAAs .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of L-Leucine. L-Leucine is well absorbed in the gut and distributed throughout the body, where it can be taken up by cells via amino acid transporters . Once inside cells, L-Leucine can be metabolized or incorporated into proteins . The carbon-13 label on this compound allows for the tracking of its metabolism and incorporation into proteins .
Result of Action
The activation of the mTOR pathway by this compound leads to increased protein synthesis and decreased protein degradation, promoting muscle growth and maintenance . Additionally, the activation of mTOR can have other effects, such as promoting cell survival and growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the availability of other amino acids can affect the uptake and metabolism of this compound . Additionally, factors such as exercise and dietary protein intake can influence the demand for L-Leucine and thus the activation of the mTOR pathway .
特性
IUPAC Name |
(2S)-2-amino-4-methyl(213C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-IJPZVAHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[13C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583883 | |
| Record name | L-(2-~13~C)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201612-66-0 | |
| Record name | L-(2-~13~C)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B1603285.png)











